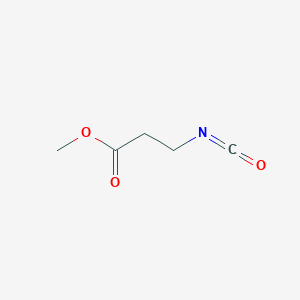

Methyl 3-isocyanatopropanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-isocyanatopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3/c1-9-5(8)2-3-6-4-7/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLTHBWIACSBXPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377743 | |

| Record name | methyl 3-isocyanatopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50835-77-3 | |

| Record name | methyl 3-isocyanatopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 3-isocyanatopropanoate (CAS: 50835-77-3): A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of Methyl 3-isocyanatopropanoate (CAS: 50835-77-3), a bifunctional molecule with potential applications in chemical synthesis, drug discovery, and materials science. This document collates available information on its chemical and physical properties, safety and handling, synthesis, reactivity, and potential applications, with a focus on its relevance to researchers, scientists, and drug development professionals. Due to the limited availability of experimental data for this specific compound, information from analogous structures and general chemical principles is included to provide a thorough understanding.

Chemical and Physical Properties

This compound is a chemical compound with the molecular formula C₅H₇NO₃.[1] It possesses both an isocyanate and a methyl ester functional group, making it a versatile reagent for a variety of chemical transformations.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source |

| CAS Number | 50835-77-3 | [1] |

| Molecular Formula | C₅H₇NO₃ | [1] |

| Molecular Weight | 129.11 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-methoxycarbonylethyl isocyanate, β-methoxycarbonylethyl isocyanate, 3-isocyanato-propionic acid methyl ester, Propanoic acid, 3-isocyanato-, methyl ester | [1] |

| Boiling Point | Data not available | [2] |

| Melting Point | Data not available | [2] |

| Density | Data not available | [2] |

Spectroscopic Data (Predicted)

Specific experimental spectroscopic data for this compound is not available. However, based on the known spectra of similar compounds, such as methyl isocyanate and methyl propanoate, the following characteristic signals can be predicted.[3][4][5][6][7][8][9]

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Chemical Shifts / Frequencies |

| ¹H NMR | - ~3.7 ppm (s, 3H): O-CH₃ (methyl ester) - ~3.6 ppm (t, 2H): -CH₂ -NCO (methylene adjacent to isocyanate) - ~2.7 ppm (t, 2H): -CH₂ -C(O)OCH₃ (methylene adjacent to carbonyl) |

| ¹³C NMR | - ~172 ppm: C =O (ester carbonyl) - ~125 ppm: -N=C =O (isocyanate carbon) - ~52 ppm: O-C H₃ (methyl ester) - ~39 ppm: -C H₂-NCO (methylene adjacent to isocyanate) - ~33 ppm: -C H₂-C(O)OCH₃ (methylene adjacent to carbonyl) |

| IR Spectroscopy | - ~2270 cm⁻¹ (strong, sharp): -N=C=O stretch (isocyanate) - ~1740 cm⁻¹ (strong): C=O stretch (ester) - ~2950 cm⁻¹: C-H stretch (aliphatic) |

| Mass Spectrometry | - Molecular Ion (M⁺): m/z = 129 - Key Fragments: Loss of -OCH₃ (m/z = 98), Loss of -COOCH₃ (m/z = 70) |

Safety and Handling

This compound is classified as a hazardous substance. Appropriate safety precautions must be taken during its handling and use.

Table 3: GHS Hazard Statements

| Hazard Code | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H317 | May cause an allergic skin reaction |

| H319 | Causes serious eye irritation |

| H331 | Toxic if inhaled |

| H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled |

| H335 | May cause respiratory irritation |

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, and amines.

Synthesis

Synthesis of Methyl 3-aminopropanoate hydrochloride

This precursor can be prepared by the Fischer esterification of β-alanine using thionyl chloride in methanol.[10]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend β-alanine in anhydrous methanol.

-

Reagent Addition: Cool the suspension in an ice bath and slowly add thionyl chloride dropwise.

-

Reaction: Stir the mixture at room temperature for 30 minutes, then heat to reflux for 4-6 hours.

-

Work-up: After the reaction is complete, remove the solvent under reduced pressure to obtain the crude methyl 3-aminopropanoate hydrochloride. The product can be purified by recrystallization.

Proposed Synthesis of this compound

This proposed synthesis is based on a procedure for a similar compound and should be optimized for this compound.

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and an inert gas inlet, add a biphasic mixture of dichloromethane and a saturated aqueous solution of sodium bicarbonate.

-

Starting Material: Add methyl 3-aminopropanoate hydrochloride to the stirred mixture.

-

Phosgenation: Cool the mixture in an ice bath and add a solution of triphosgene in dichloromethane dropwise.

-

Reaction: Stir the reaction mixture vigorously at 0°C for 15-30 minutes.

-

Work-up: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product should be purified by vacuum distillation.

Caption: Proposed two-step synthesis of this compound.

Reactivity and Applications

The dual functionality of this compound makes it a valuable building block in organic synthesis. The isocyanate group is highly electrophilic and readily reacts with nucleophiles, while the methyl ester can be hydrolyzed or transesterified.

Reactivity of the Isocyanate Group

Isocyanates are known to react with a variety of nucleophiles, including amines, alcohols, and water.[11][12] The reaction with primary amines is particularly rapid and forms stable urea linkages.[13][14] This reactivity is fundamental to its potential use as a linker or in the synthesis of more complex molecules.

Caption: General reactivity of the isocyanate group with common nucleophiles.

Applications in Drug Development and Bioconjugation

While specific examples of this compound in drug development are not documented, its structural motifs are relevant. The propanoate linker can be found in various bioactive molecules, and the isocyanate group is a reactive handle for conjugation.

-

Linker Chemistry: The ethyl ester backbone can act as a flexible linker to connect two pharmacophores. This is a common strategy in the design of bivalent ligands and Proteolysis Targeting Chimeras (PROTACs).

-

Bioconjugation: The isocyanate group can react with primary amines, such as the ε-amino group of lysine residues in proteins, to form stable urea linkages.[11] This allows for the covalent attachment of the molecule to proteins for applications in proteomics and drug delivery.[15]

-

Peptide Synthesis: While not a standard reagent in solid-phase peptide synthesis (SPPS), isocyanates can be used to cap unreacted amino groups on the growing peptide chain or to introduce specific modifications.[16][17][18][19][20]

References

- 1. This compound | C5H7NO3 | CID 2769480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. 13C nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propionate C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. spectrabase.com [spectrabase.com]

- 6. METHYLISOCYANATE 1 X 500MG NEAT(624-83-9) 1H NMR spectrum [chemicalbook.com]

- 7. Methane, isocyanato- [webbook.nist.gov]

- 8. Methane, isocyanato- [webbook.nist.gov]

- 9. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. doxuchem.com [doxuchem.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Reactions of 4 methylphenyl isocyanate with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. peptide.com [peptide.com]

- 17. biotage.com [biotage.com]

- 18. researchgate.net [researchgate.net]

- 19. bachem.com [bachem.com]

- 20. luxembourg-bio.com [luxembourg-bio.com]

Methyl 3-isocyanatopropanoate chemical properties

An In-depth Technical Guide to the Chemical Properties of Methyl 3-isocyanatopropanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bifunctional organic compound of significant interest in synthetic chemistry, serving as a versatile building block for the introduction of a carbomethoxyethyl group. Its reactivity is dominated by the electrophilic isocyanate moiety, making it a valuable reagent for the synthesis of a wide array of derivatives, including ureas, carbamates, and other heterocyclic systems. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physicochemical characteristics, reactivity profile, and a detailed, representative synthetic protocol. The information presented herein is intended to support researchers and professionals in the fields of medicinal chemistry, materials science, and organic synthesis in the effective utilization of this compound.

Core Chemical Properties

This compound, with the chemical formula C₅H₇NO₃, is a colorless to pale yellow liquid.[1] Due to a lack of extensive experimental data in publicly available literature, some physical properties are estimated based on structurally related compounds or computational models.

Physicochemical Data

The known and estimated physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₇NO₃ | PubChem[1] |

| Molecular Weight | 129.11 g/mol | PubChem[1] |

| CAS Number | 50835-77-3 | PubChem[1] |

| Appearance | Colorless to pale yellow liquid | General Chemical Knowledge |

| Boiling Point | Not available | ChemSynthesis |

| Melting Point | Not available | ChemSynthesis |

| Density | Not available | ChemSynthesis |

| Refractive Index | Not available | ChemSynthesis |

Spectroscopic Data

While specific spectra for this compound are not widely published, the expected characteristic spectroscopic features can be predicted based on its functional groups:

-

Infrared (IR) Spectroscopy: A strong, characteristic absorption band is expected in the region of 2250-2280 cm⁻¹ due to the N=C=O stretching of the isocyanate group. A strong carbonyl (C=O) stretch from the ester group would appear around 1740 cm⁻¹.

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum would be expected to show a triplet at approximately 3.6-3.8 ppm corresponding to the two protons adjacent to the isocyanate group, a triplet at around 2.6-2.8 ppm for the two protons adjacent to the ester carbonyl group, and a singlet at approximately 3.7 ppm for the methyl ester protons.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon NMR spectrum would be expected to show a peak for the isocyanate carbon at around 120-125 ppm, the ester carbonyl carbon at approximately 170-175 ppm, the methoxy carbon around 52 ppm, and the two methylene carbons in the 30-40 ppm range.

Reactivity and Stability

The reactivity of this compound is primarily dictated by the highly electrophilic carbon atom of the isocyanate group (-N=C=O). This functional group readily reacts with a wide range of nucleophiles.[2]

General Reactivity with Nucleophiles

Isocyanates are susceptible to nucleophilic attack, leading to the formation of various stable adducts. The general order of reactivity for common nucleophiles with isocyanates is as follows:

Primary Amines > Secondary Amines > Alcohols > Water > Thiols[3]

This reactivity makes this compound a valuable reagent for the synthesis of substituted ureas (from amines), carbamates (from alcohols), and thiocarbamates (from thiols).

Caption: General reaction scheme of this compound with various nucleophiles.

Stability and Storage

This compound is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). Contact with water will lead to its decomposition, forming an unstable carbamic acid which then decomposes to the corresponding amine and carbon dioxide. It is also incompatible with strong acids, strong bases, alcohols, and amines.

Experimental Protocols

The following section provides a detailed, representative protocol for the synthesis of this compound. This protocol is based on established methods for the synthesis of similar isocyanates from their corresponding amino acid ester hydrochlorides.

Synthesis of this compound

This procedure describes the conversion of methyl 3-aminopropanoate hydrochloride to this compound using triphosgene.

Materials:

-

Methyl 3-aminopropanoate hydrochloride

-

Triphosgene

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Three-necked round-bottomed flask (250 mL)

-

Mechanical stirrer

-

Ice bath

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Kugelrohr distillation apparatus (or similar short-path distillation setup)

Procedure:

-

Reaction Setup: In a 250-mL three-necked round-bottomed flask equipped with a mechanical stirrer, add 100 mL of dichloromethane and 100 mL of saturated aqueous sodium bicarbonate solution.

-

Addition of Starting Material: To the biphasic mixture, add methyl 3-aminopropanoate hydrochloride (e.g., 25.5 mmol, 1.0 equivalent).

-

Cooling: Cool the mixture in an ice bath with vigorous stirring.

-

Addition of Phosgenating Agent: Carefully add triphosgene (e.g., 8.42 mmol, 0.33 equivalents) in a single portion to the cold, stirring mixture.

-

Reaction: Continue stirring the reaction mixture in the ice bath for 15-30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, transfer the mixture to a 250-mL separatory funnel.

-

Extraction: Separate the organic layer. Extract the aqueous layer with three 15-mL portions of dichloromethane.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.

-

Purification: Purify the crude oil by Kugelrohr distillation under high vacuum to obtain pure this compound.

Caption: A logical workflow for the synthesis and purification of this compound.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is classified as a combustible liquid and may be harmful if swallowed or inhaled.[1] It can cause skin and serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[1]

Applications in Drug Development and Research

This compound serves as a key intermediate in the synthesis of various compounds with potential biological activity. The isocyanate group allows for its conjugation to biomolecules or synthetic scaffolds, while the ester functionality can be further modified, for example, by hydrolysis to the corresponding carboxylic acid or by amidation. This dual reactivity makes it a valuable tool for the development of novel small molecules, peptidomimetics, and bioconjugates in drug discovery and development.

Conclusion

This compound is a reactive and versatile chemical intermediate with significant potential in organic synthesis. While a comprehensive dataset of its physical properties is not yet available, its reactivity is well-understood and analogous to other aliphatic isocyanates. The synthetic protocols and reactivity profiles outlined in this guide are intended to provide a solid foundation for its application in research and development. As with all reactive chemicals, appropriate safety precautions are paramount when handling this compound.

References

An In-depth Technical Guide to Methyl 3-isocyanatopropanoate: Properties, Synthesis, and Potential Applications in Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-isocyanatopropanoate is a bifunctional chemical compound of significant interest in organic synthesis and the development of novel chemical probes and therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, including its molecular weight and formula. It details a common synthetic route and discusses the compound's reactivity, particularly its utility in forming stable covalent bonds with biological macromolecules. While direct involvement in specific signaling pathways has yet to be elucidated, this document explores the potential for this compound to act as a covalent modifier of proteins, a mechanism with profound implications for modulating cellular signaling and function.

Core Chemical Properties

This compound is a relatively small organic molecule containing both an ester and a highly reactive isocyanate functional group. These features make it a valuable building block in the synthesis of more complex molecules and a candidate for use in bioconjugation and chemical biology.

| Property | Value | Reference |

| Molecular Formula | C₅H₇NO₃ | [1] |

| Molecular Weight | 129.11 g/mol | [1] |

| Canonical SMILES | C(C(=O)OC)CN=C=O | |

| InChI Key | QLTHBWIACSBXPR-UHFFFAOYSA-N | |

| CAS Number | 50835-77-3 |

Synthesis of this compound

A common and practical approach to the synthesis of this compound involves a two-step process starting from the readily available amino acid, β-alanine.

Experimental Protocol: Two-Step Synthesis

Step 1: Esterification of β-Alanine to form Methyl 3-aminopropanoate hydrochloride

This initial step converts the carboxylic acid of β-alanine into a methyl ester. The use of thionyl chloride in methanol is a highly effective method.[2]

-

Materials: β-alanine, anhydrous methanol, thionyl chloride (SOCl₂), round-bottom flask, reflux condenser, magnetic stirrer, ice bath, rotary evaporator.

-

Procedure:

-

In a round-bottom flask under an inert atmosphere, cool anhydrous methanol in an ice bath.

-

Slowly add thionyl chloride dropwise to the cold methanol with stirring. This reaction is exothermic and generates HCl gas in situ.

-

After the addition of thionyl chloride is complete, add β-alanine to the mixture.

-

Remove the ice bath and allow the reaction to stir at room temperature for a period, then heat the mixture to reflux for several hours to ensure complete esterification.

-

Monitor the reaction by a suitable method (e.g., TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture and remove the solvent and any excess reagents under reduced pressure using a rotary evaporator to yield Methyl 3-aminopropanoate hydrochloride as a solid.[2][3]

-

Step 2: Phosgenation of Methyl 3-aminopropanoate hydrochloride to this compound

The second step involves the conversion of the primary amine to an isocyanate group using a phosgenating agent. This reaction should be performed with extreme caution in a well-ventilated fume hood due to the high toxicity of phosgene and its derivatives.

-

Materials: Methyl 3-aminopropanoate hydrochloride, a phosgenating agent (e.g., triphosgene), an inert solvent (e.g., dichloromethane), a non-nucleophilic base (e.g., triethylamine), reaction vessel suitable for handling toxic gases.

-

General Procedure:

-

Suspend Methyl 3-aminopropanoate hydrochloride in an inert solvent under an inert atmosphere.

-

Add a non-nucleophilic base to neutralize the hydrochloride salt and liberate the free amine.

-

Slowly add a solution of the phosgenating agent to the reaction mixture at a controlled temperature.

-

The reaction is typically stirred for several hours at room temperature or with gentle heating.

-

The progress of the reaction can be monitored by IR spectroscopy, observing the appearance of the characteristic strong isocyanate peak (around 2270 cm⁻¹).

-

Upon completion, the reaction mixture is carefully worked up to remove byproducts and isolate the desired this compound.

-

Reactivity and Applications in Drug Development

The isocyanate functional group is a potent electrophile that readily reacts with nucleophiles. This reactivity is the cornerstone of its utility in various applications, particularly in the context of drug development and chemical biology.

Reaction with Nucleophiles

This compound can react with a variety of nucleophilic functional groups commonly found in biological systems, including:

-

Amines: Reacts with primary and secondary amines to form stable urea linkages.[4]

-

Alcohols and Phenols: Reacts with hydroxyl groups to form carbamate esters.[4]

-

Thiols: Reacts with sulfhydryl groups to form thiocarbamates.[4]

The general workflow for the reaction of an isocyanate with a nucleophilic group on a small molecule is depicted below.

References

- 1. Synthesis of adducts with amino acids as potential dosimeters for the biomonitoring of humans exposed to toluenediisocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. rsc.org [rsc.org]

- 4. A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 3-Isocyanatopropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of methyl 3-isocyanatopropanoate, a valuable bifunctional molecule. The document details a robust synthetic protocol and outlines the expected analytical data for thorough characterization, making it an essential resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Synthesis of this compound

The synthesis of this compound is most effectively and safely achieved by the reaction of its corresponding amine hydrochloride salt, β-alanine methyl ester hydrochloride, with triphosgene. Triphosgene serves as a solid, safer alternative to gaseous phosgene.[1][2] The reaction is typically performed in a biphasic system with a mild base, such as sodium bicarbonate, to neutralize the hydrogen chloride generated during the reaction.[3]

References

In-depth Technical Guide: Spectroscopic Data of Methyl 3-isocyanatopropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for Methyl 3-isocyanatopropanoate (C₅H₇NO₃). As direct experimental spectra for this compound are not widely available in public databases, this guide presents predicted data based on established spectroscopic principles and analysis of its structural components. Detailed, generalized experimental protocols for acquiring such data are also included to assist researchers in their analytical endeavors.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known spectral characteristics of its constituent functional groups.

Table 1: Predicted ¹H NMR Data

-

Solvent: CDCl₃

-

Reference: Tetramethylsilane (TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.75 | Singlet | 3H | -OCH₃ |

| ~3.60 | Triplet | 2H | -CH₂-NCO |

| ~2.70 | Triplet | 2H | -CH₂-C(=O) |

Table 2: Predicted ¹³C NMR Data

-

Solvent: CDCl₃

-

Reference: Tetramethylsilane (TMS)

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | C=O (ester) |

| ~128 | N=C=O (isocyanate) |

| ~52 | -OCH₃ |

| ~40 | -CH₂-NCO |

| ~34 | -CH₂-C(=O) |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2270 | Strong, Sharp | N=C=O Asymmetric Stretch |

| ~1740 | Strong | C=O Ester Stretch |

| ~2950 | Medium | C-H Alkane Stretch |

| ~1440 | Medium | C-H Bend |

| ~1200 | Strong | C-O Ester Stretch |

Table 4: Predicted Mass Spectrometry (Electron Ionization) Data

| m/z | Predicted Fragment Ion |

| 129 | [M]⁺ (Molecular Ion) |

| 100 | [M - C₂H₅]⁺ |

| 98 | [M - OCH₃]⁺ |

| 70 | [M - COOCH₃]⁺ |

| 59 | [COOCH₃]⁺ |

Experimental Protocols

The following sections detail generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[1][2]

-

To ensure a homogeneous solution and remove any particulate matter, filter the sample through a pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) to serve as an internal standard for referencing the chemical shifts to 0 ppm.[1]

-

-

Data Acquisition:

-

Insert the prepared NMR tube into the spectrometer's probe.

-

Perform a deuterium lock on the CDCl₃ solvent signal.

-

Optimize the magnetic field homogeneity by shimming the instrument.

-

For ¹H NMR, a standard spectrum can typically be acquired in a few minutes.[1]

-

For ¹³C NMR, a longer acquisition time (20-60 minutes or more) is generally required due to the lower natural abundance and gyromagnetic ratio of the ¹³C nucleus.[1][2]

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid Film):

-

Data Acquisition:

-

Mount the assembled salt plates in the sample holder of an FT-IR spectrometer.

-

First, run a background scan of the empty spectrometer to account for atmospheric and instrumental absorptions.

-

Then, acquire the spectrum of the sample. The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum. The typical scanning range for organic molecules is from 4000 cm⁻¹ to 400 cm⁻¹.[4]

-

Mass Spectrometry (MS)

-

Sample Introduction and Ionization (Electron Ionization - EI):

-

Introduce a small quantity of the liquid sample into the mass spectrometer's inlet system, where it is vaporized under high vacuum.[5][6]

-

In the ion source, the gaseous molecules are bombarded by a high-energy electron beam, typically at 70 electron volts (eV), which causes the ejection of an electron from the molecule, forming a positively charged molecular ion and inducing fragmentation.[7][8]

-

-

Mass Analysis and Detection:

-

The newly formed positive ions (both the molecular ion and its fragments) are accelerated by an electric field into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector then records the relative abundance of each ion, resulting in the generation of a mass spectrum.

-

Logical Workflow for Spectroscopic Analysis

The diagram below outlines the logical progression of steps involved in the comprehensive spectroscopic analysis of a chemical compound such as this compound.

Caption: A streamlined workflow for the spectroscopic identification of this compound.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. cif.iastate.edu [cif.iastate.edu]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. ursinus.edu [ursinus.edu]

- 5. bitesizebio.com [bitesizebio.com]

- 6. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Purity and stability of Methyl 3-isocyanatopropanoate

An In-depth Technical Guide to the Purity and Stability of Methyl 3-isocyanatopropanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 50835-77-3) is a bifunctional molecule of interest in chemical synthesis, particularly in the development of pharmaceuticals and other specialty materials. Its utility is intrinsically linked to its purity and stability, as the highly reactive isocyanate group is susceptible to degradation, impacting reaction yields, impurity profiles, and the overall quality of the final products. This technical guide provides a comprehensive overview of the factors influencing the purity and stability of this compound. Due to the limited availability of specific public data for this compound, this guide combines known information with established principles and analytical methodologies for analogous aliphatic isocyanates. It offers detailed experimental protocols for purity assessment and stability testing, alongside representative data to guide researchers in its handling, storage, and quality control.

Introduction to this compound

This compound is an organic compound featuring both an ester and an isocyanate functional group. This dual functionality makes it a versatile building block for introducing a propionate ester moiety via the reactive isocyanate handle.

Chemical Structure:

Key Identifiers:

While utilized in various patented synthetic processes, specific data on the purity and stability of this compound are not widely published. Notably, some commercial suppliers provide this compound without extensive analytical data, placing the responsibility of quality assessment on the end-user.[2] This guide aims to fill this knowledge gap by providing a framework for its evaluation.

Purity of this compound

The purity of this compound is primarily defined by the percentage of the active isocyanate (-NCO) group and the absence of impurities. Impurities can arise from the synthetic route or from degradation during storage.

Potential Impurities

Common impurities in isocyanate preparations include:

-

Starting materials and reagents from the synthesis process.

-

Ureas: Formed by the reaction of the isocyanate with water, followed by reaction of the resulting amine with another isocyanate molecule.

-

Allophanates and Biurets: Formed from the reaction of the isocyanate with urethane or urea groups, respectively, especially at elevated temperatures.

-

Carbamoyl chlorides and dissolved phosgene: Remnants from synthesis, which contribute to hydrolyzable chlorine content.[3]

-

Isocyanate trimers (Isocyanurates): Formed by the self-condensation of three isocyanate molecules.[4]

Representative Purity Data for Aliphatic Isocyanates

Specific purity data for this compound is not publicly available. However, data from analogous compounds, such as ethyl isocyanatoacetate, can provide a benchmark for expected purity levels.

| Compound | Purity Specification | Primary Impurity | Analytical Method | Reference |

| Ethyl Isocyanatoacetate | >97.0% | Not specified | Gas Chromatography (GC) | [5] |

| Ethyl Isocyanatoacetate | 95% | <5% N-(chloroformyl)glycine ethyl ester | Not specified |

Stability of this compound

The stability of this compound is a critical consideration for its storage and handling. The electrophilic carbon atom of the isocyanate group is highly susceptible to nucleophilic attack, making it reactive towards a variety of compounds, most notably water.

Degradation Pathways

The principal degradation pathway for aliphatic isocyanates is their reaction with water. This multi-step process is a primary concern during storage, as atmospheric moisture is often sufficient to initiate degradation.

Caption: Primary degradation pathway of an isocyanate in the presence of water.

Factors Influencing Stability

-

Moisture: The most significant factor leading to the loss of isocyanate content.[4][5][6][7] Containers should be kept tightly sealed and preferably blanketed with an inert gas like nitrogen.[3][4]

-

Temperature: Elevated temperatures can accelerate degradation reactions and promote self-polymerization (trimerization). Storage in a cool environment is recommended.[5][7] For some related compounds, refrigeration is advised.[7][8]

-

Light: Some isocyanates are light-sensitive. Storage in a dark place is a prudent measure.[5]

-

Contaminants: Acids, bases, alcohols, and amines can catalyze degradation or directly react with the isocyanate group and should be avoided.[6][7]

Storage and Shelf Life

For long-term stability, this compound should be stored in a cool, dry, dark place in a tightly sealed container under an inert atmosphere. While specific shelf-life data is unavailable, properly stored isocyanate prepolymers can have a shelf life of 6 to 12 months.[3][4] Regular testing of the isocyanate content is recommended to ensure quality before use.

Experimental Protocols for Quality Assessment

The following section provides detailed methodologies for key experiments to assess the purity and stability of this compound.

Determination of Isocyanate Content by Titration (ASTM D2572 / ISO 14896 adapted)

This method determines the overall purity based on the concentration of reactive -NCO groups. It involves reacting the isocyanate with an excess of di-n-butylamine and then back-titrating the unreacted amine with a standard solution of hydrochloric acid.[7][9][10]

Principle:

-

R-NCO + (C₄H₉)₂NH (excess) → R-NH-CO-N(C₄H₉)₂

-

(C₄H₉)₂NH (unreacted) + HCl → (C₄H₉)₂NH₂⁺Cl⁻

Caption: Workflow for titrimetric determination of %NCO content.

Reagents:

-

Di-n-butylamine (DBA) solution (e.g., 1 N in dry toluene)

-

Standardized hydrochloric acid (HCl) solution (e.g., 1 N aqueous or in isopropanol)

-

Toluene, anhydrous

-

Isopropanol, anhydrous

-

Bromophenol blue indicator (for colorimetric titration) or a suitable electrode for potentiometric titration.

Procedure:

-

Blank Titration: a. Pipette 25.0 mL of the DBA solution into a 250 mL Erlenmeyer flask. b. Add 100 mL of isopropanol. c. Add a few drops of bromophenol blue indicator. d. Titrate with the standardized HCl solution until the color changes from blue to yellow (the endpoint). e. Record the volume of HCl used (V_blank).

-

Sample Titration: a. Accurately weigh an appropriate amount of this compound (to consume about half of the DBA) into a dry 250 mL Erlenmeyer flask. b. Pipette 25.0 mL of the DBA solution into the flask. c. Stopper the flask, swirl to mix, and let it stand for 15 minutes at room temperature.[1][5][6] d. Add 100 mL of isopropanol and a few drops of bromophenol blue indicator. e. Titrate with the standardized HCl solution to the yellow endpoint. f. Record the volume of HCl used (V_sample).

-

Calculation: %NCO = [ (V_blank - V_sample) × Normality_HCl × 4.202 ] / Sample Weight (g) *Where 4.202 is the milliequivalent weight of the NCO group (42.02 g/mol ) multiplied by 100.

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used to separate and identify volatile impurities. Due to the high reactivity of the isocyanate group, direct injection can be problematic. Derivatization is often employed to create a more stable and less reactive compound for analysis.

Principle: The isocyanate is reacted with an amine (e.g., di-n-butylamine) to form a stable urea derivative, which is then analyzed by GC-MS.[11]

Caption: General workflow for purity analysis by GC-MS with derivatization.

Procedure (Illustrative):

-

Derivatization: a. Prepare a standard solution of this compound in a dry, inert solvent (e.g., toluene). b. Add a molar excess of di-n-butylamine. c. Allow the reaction to proceed to completion (gentle heating may be required).

-

GC-MS Analysis: a. Column: DB-5 or similar non-polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm). b. Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min). c. Inlet: Split/splitless injector at 250°C. d. Oven Program: Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min. e. MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-500.

-

Data Analysis: a. Identify the peak corresponding to the urea derivative of this compound based on its mass spectrum. b. Determine the purity by calculating the area percentage of the target peak relative to all other peaks in the chromatogram.

Stability Testing Protocol

Stability studies are performed to establish a re-test period or shelf life and to determine appropriate storage conditions. This typically involves storing samples under controlled, accelerated conditions and analyzing them at specific time points.

Procedure:

-

Sample Preparation: Dispense this compound into multiple small, inert, sealed vials to represent a single batch.

-

Storage Conditions: Place the vials in stability chambers under various conditions. A representative protocol might include:

-

Long-Term: 25°C / 60% Relative Humidity (RH)

-

Accelerated: 40°C / 75% RH

-

Stress: Elevated temperature (e.g., 60°C), exposure to light (photostability chamber), high humidity.

-

-

Testing Schedule: Pull samples from each condition at predetermined intervals (e.g., 0, 1, 3, 6, and 12 months for long-term; 0, 1, 3, and 6 months for accelerated).

-

Analysis: At each time point, analyze the samples for:

-

Appearance: Color, clarity.

-

Purity (%NCO): Using the titration method described in section 4.1.

-

Impurity Profile: Using a suitable chromatographic method (GC-MS or HPLC) to identify and quantify degradation products.

-

-

Data Evaluation:

-

Plot the %NCO content versus time for each storage condition.

-

Identify and track the growth of any significant degradation products.

-

Establish the shelf life based on the time it takes for the purity to drop below a pre-defined specification limit under long-term storage conditions. The accelerated data can be used to predict the long-term stability.

-

Conclusion

This compound is a valuable synthetic intermediate whose utility depends on its high purity and stability. The isocyanate group is inherently reactive, particularly towards moisture, which is the primary cause of degradation. This guide has outlined the key factors affecting its quality and provided detailed analytical protocols for its assessment. While specific quantitative data for this compound is scarce, the provided methodologies for titration and chromatography, along with the principles of stability testing, offer a robust framework for researchers, scientists, and drug development professionals. By implementing these quality control strategies, users can ensure the reliability of this compound in their synthetic applications, leading to more consistent and reproducible outcomes. Proper handling and storage—under cool, dry, and inert conditions—are paramount to preserving its integrity over time.

References

- 1. scribd.com [scribd.com]

- 2. Ethyl Isocyanatoacetate | 2949-22-6 [chemicalbook.com]

- 3. erapol.com.au [erapol.com.au]

- 4. quora.com [quora.com]

- 5. Ethyl Isocyanatoacetate | 2949-22-6 | TCI AMERICA [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. Ethyl 3-isocyanatopropionate, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 9. xylemanalytics.com [xylemanalytics.com]

- 10. Ethyl 2-isocyanatoacetate - High purity | EN [georganics.sk]

- 11. Indirect determination of isocyanates by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of Methyl 3-isocyanatopropanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Methyl 3-isocyanatopropanoate (CAS No. 50835-77-3), a reactive chemical intermediate. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.

Chemical and Physical Properties

This compound is a combustible liquid with the molecular formula C₅H₇NO₃ and a molecular weight of 129.11 g/mol .[1][2][3] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₇NO₃ | [1][2][3] |

| Molecular Weight | 129.11 g/mol | [1][2] |

| CAS Number | 50835-77-3 | [1][4] |

| Boiling Point | 74 - 75 °C / 165.2 - 167 °F | [5] |

| Density | 0.866 g/cm³ | [5] |

| Flash Point | -10 °C / 14 °F | [5] |

| Stability | Moisture sensitive | [6] |

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple routes of potential exposure and associated health effects. The GHS hazard classifications are summarized below.

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | 3 | H226: Flammable liquid and vapour |

| Acute toxicity, oral | 3 | H301: Toxic if swallowed |

| Acute toxicity, dermal | 2 | H311: Toxic in contact with skin |

| Acute toxicity, inhalation | 1 | H330: Fatal if inhaled |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 1 | H318: Causes serious eye damage |

| Sensitization, respiratory | 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled |

| Sensitization, skin | 1 | H317: May cause an allergic skin reaction |

| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation |

| Reproductive toxicity | - | H361d: Suspected of damaging the unborn child |

The primary hazards associated with this compound are its high acute toxicity upon inhalation, potential for respiratory and skin sensitization, and irritation to the skin, eyes, and respiratory tract.[1][8][10]

Safe Handling and Storage Protocols

Due to the significant hazards posed by this compound, stringent adherence to the following handling and storage protocols is mandatory.

3.1. Engineering Controls

-

Ventilation: All work with this compound must be conducted in a properly functioning chemical fume hood.[11][12] Local exhaust ventilation should be used to minimize the release of vapors into the work area.

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[6][7] Use explosion-proof electrical, ventilating, and lighting equipment.[7]

-

Emergency Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6]

3.2. Personal Protective Equipment (PPE)

A comprehensive PPE regimen is required when handling isocyanates.

| PPE | Specification |

| Hand Protection | Butyl rubber gloves (thickness ≥0.4 mm) are recommended.[13] Latex or nitrile gloves are not suitable for prolonged contact.[10][13] |

| Eye/Face Protection | Chemical safety goggles or a full-face shield must be worn.[12][13] |

| Skin and Body Protection | A lab coat, closed-toe shoes, and long pants are mandatory.[12] For tasks with a higher risk of splashing, a chemically resistant apron should be worn.[13] |

| Respiratory Protection | In case of inadequate ventilation or for emergency response, a full-face respirator with an independent or continuous air supply is necessary.[12][13] Do not use activated carbon filter canisters.[13] |

3.3. Storage

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as acids, strong oxidizing agents, strong bases, alcohols, and amines.[6][12]

-

Keep containers tightly closed to prevent moisture contamination, which can lead to a build-up of pressure due to the formation of carbon dioxide.[13]

-

Store in containers made of 304 stainless steel or polyethylene-lined steel drums.[13]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

4.1. First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5][9] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[5][9] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7][9] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[7][9] |

4.2. Accidental Release Measures

-

Small Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with a non-combustible material like vermiculite, sand, or earth and place it in a sealed container for disposal.[8]

-

Large Spills: Evacuate personnel to a safe area. Eliminate all ignition sources.[8] Dike the spill to prevent spreading.[8] Do not allow the material to enter drains or waterways.

Waste Disposal

Dispose of waste in accordance with all applicable local, regional, national, and international regulations. Do not dispose of it in the sewer system. Contaminated packaging should be emptied as much as possible and disposed of in the same manner as the substance itself.

Experimental Protocols: General Best Practices for Handling Isocyanates

While specific experimental protocols will vary, the following general principles should be integrated into any procedure involving this compound.

6.1. Preparation

-

Risk Assessment: Before beginning any new procedure, conduct a thorough risk assessment that considers the scale of the reaction, potential for exotherms, and necessary emergency responses.

-

Equipment Inspection: Ensure all glassware is free from cracks and stars, especially if working under vacuum.[11]

-

Inert Atmosphere: If the reaction is sensitive to moisture, ensure a dry, inert atmosphere (e.g., nitrogen or argon) is established before introducing the isocyanate.

6.2. Reagent Handling

-

Dispensing: Use a syringe or cannula for transferring the liquid isocyanate to minimize exposure to air and reduce the risk of spills.[11]

-

Temperature Control: Be aware that reactions involving isocyanates can be exothermic. Use an ice bath or other cooling method to control the reaction temperature, especially during the initial addition of reagents.

-

Quenching: Prepare a quenching solution (e.g., a dilute solution of an amine or alcohol in a non-reactive solvent) to neutralize any unreacted isocyanate at the end of the reaction or in case of an emergency.

6.3. Post-Reaction Workup

-

Decontamination: All glassware and equipment that have come into contact with the isocyanate should be decontaminated. This can be achieved by rinsing with a suitable solvent (e.g., isopropanol) followed by a decontamination solution (e.g., a dilute ammonia or sodium carbonate solution) to neutralize any residual isocyanate.

-

Waste Neutralization: Isocyanate-containing waste should be neutralized before disposal. This can be done by slowly adding the waste to a stirred solution of a decontaminating agent. Be aware that this reaction can generate gas, so it should be performed in a fume hood with adequate ventilation.

By implementing these safety and handling precautions, researchers can mitigate the risks associated with this compound and ensure a safe laboratory environment.

References

- 1. This compound | C5H7NO3 | CID 2769480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. This compound [myskinrecipes.com]

- 4. This compound | CAS 50835-77-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. fishersci.com [fishersci.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. chemos.de [chemos.de]

- 8. cdn.chemservice.com [cdn.chemservice.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 11. reddit.com [reddit.com]

- 12. purdue.edu [purdue.edu]

- 13. How to Safely Handle Isocyanates? [enuochem.com]

Commercial Availability and Synthetic Applications of Methyl 3-Isocyanatopropanoate: A Technical Guide for Researchers

For Immediate Release

Methyl 3-isocyanatopropanoate (CAS No. 50835-77-3), a versatile bifunctional reagent, is commercially available from a range of chemical suppliers, offering researchers in drug discovery and materials science a valuable building block for novel molecular architectures. This technical guide provides an in-depth overview of its availability, key synthetic applications, and detailed experimental protocols.

Commercial Availability

This compound can be sourced from several chemical suppliers globally, though it may not be a standard stock item for all. Researchers should anticipate potential lead times of 10-20 days for delivery. Pricing and available quantities vary by supplier. Notably, some major suppliers like Sigma-Aldrich have discontinued this product, offering any remaining stock on an "as-is" basis without accompanying analytical data. A summary of potential suppliers is provided in Table 1.

| Supplier | Known Catalog Numbers/Synonyms | Notes |

| MySkinRecipes | Reagent Code: #131998 | Availability listed as 10-20 days. |

| Amadis Chemical Company | - | Listed as a supplier. |

| Santa Cruz Biotechnology | - | Listed as a supplier. |

| Quzhou Rundong Chemical Co., Ltd. | - | Listed as a supplier. |

| Finipharma Ltd. | 3-Isocyanatopropanoic acid methyl ester | Listed as a supplier. |

| Parchem | This compound | Specialty chemical supplier. |

| Sigma-Aldrich | AldrichCPR | Product is discontinued; remaining stock sold "as-is". |

Table 1: Commercial Suppliers of this compound

Synthetic Applications and Experimental Protocols

The primary utility of this compound lies in its dual reactivity, possessing both a highly electrophilic isocyanate group and a methyl ester. The isocyanate moiety readily reacts with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively. This reactivity makes it a valuable reagent for introducing a propionate ester-containing side chain onto various molecular scaffolds.

While specific research articles detailing extensive applications of this compound are not abundant, its reactivity is analogous to other aliphatic isocyanates. The following sections provide detailed experimental protocols for key transformations involving isocyanates, which can be adapted for this compound.

Synthesis of Substituted Ureas

The reaction of an isocyanate with a primary or secondary amine is a robust and high-yielding method for the synthesis of unsymmetrical ureas.

General Experimental Protocol for Urea Formation:

-

Dissolution of Amine: Dissolve the desired amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Isocyanate: To the stirred solution of the amine, add this compound (1.0-1.1 equivalents) dropwise at room temperature. The reaction is often exothermic, and for reactive amines, cooling in an ice bath may be necessary.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within a few hours at room temperature.

-

Work-up and Purification: Upon completion, the reaction mixture can be concentrated under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the desired N-substituted urea.

Logical Workflow for Urea Synthesis:

Caption: Workflow for the synthesis of N-substituted ureas.

Potential Applications in Drug Discovery

While direct evidence of this compound in signaling pathways is not prominently documented in the literature, its structural motif is relevant to medicinal chemistry. The related compound, methyl 3-aminopropanoate, serves as a versatile building block in drug discovery, providing a flexible three-carbon spacer. The isocyanate functionality of this compound allows for the covalent modification of biological macromolecules, a strategy employed in the development of targeted covalent inhibitors.

Conceptual Signaling Pathway Modification:

The isocyanate group can react with nucleophilic residues (e.g., lysine, cysteine, serine) on proteins, leading to irreversible inhibition. This concept is illustrated in the following diagram.

Caption: Covalent modification of a target protein.

Conclusion

This compound is a commercially accessible reagent with significant potential for researchers in organic synthesis and medicinal chemistry. Its bifunctional nature allows for the straightforward introduction of a propionate ester moiety through the formation of stable urea, carbamate, or thiocarbamate linkages. While specific, published applications are limited, the fundamental reactivity of the isocyanate group is well-understood, enabling its adaptation to a wide range of synthetic strategies. The information provided in this guide serves as a foundational resource for researchers considering the use of this compound in their work.

Reactivity of the Isocyanate Group in Methyl 3-isocyanatopropanoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the isocyanate group in methyl 3-isocyanatopropanoate. This bifunctional molecule serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. This document details the reactivity of the isocyanate moiety with key nucleophiles, including primary amines, alcohols, and water. It presents a compilation of experimental protocols, quantitative data where available, and mechanistic insights to facilitate its effective use in research and development.

Introduction

This compound, with the chemical formula C₅H₇NO₃, is an organic compound featuring both an isocyanate (-N=C=O) and a methyl ester (-COOCH₃) functional group. The high electrophilicity of the carbon atom in the isocyanate group makes it susceptible to attack by a wide range of nucleophiles, leading to the formation of stable carbamate, urea, and other derivatives. This reactivity profile, combined with the potential for further modification of the ester group, positions this compound as a versatile intermediate in the synthesis of complex molecules. Understanding the kinetics and mechanisms of its reactions is crucial for controlling reaction outcomes and designing efficient synthetic routes.

General Reactivity of the Isocyanate Group

The reactivity of the isocyanate group is governed by the electron-deficient carbon atom, which is susceptible to nucleophilic attack. The general order of reactivity with common nucleophiles is:

Primary Amines > Secondary Amines > Alcohols > Water

Several factors influence the rate and outcome of these reactions:

-

Nucleophilicity of the attacking species: Stronger nucleophiles react more rapidly.

-

Steric Hindrance: Bulky substituents on either the isocyanate or the nucleophile can significantly slow down the reaction rate.

-

Electronic Effects: Electron-donating groups on the nucleophile enhance its reactivity, while electron-withdrawing groups on the isocyanate increase the electrophilicity of the carbonyl carbon, making it more reactive.

-

Catalysis: Many isocyanate reactions, particularly with less reactive nucleophiles like alcohols, are often catalyzed by bases (e.g., tertiary amines) or organometallic compounds.

-

Solvent: The polarity of the solvent can influence reaction rates.

Reactions with Nucleophiles

Reaction with Primary Amines to Form Ureas

The reaction of this compound with primary amines is a rapid and generally high-yielding process that results in the formation of N,N'-disubstituted ureas. This reaction is fundamental for creating urea linkages, which are prevalent in many biologically active compounds.

General Reaction:

Experimental Protocol: Synthesis of N-(3-methoxycarbonylpropyl)-N'-butylurea

This protocol is adapted from general procedures for the synthesis of ureas from alkyl isocyanates.

Materials:

-

This compound

-

n-Butylamine

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in the anhydrous solvent.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add n-butylamine (1.05 eq) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or in-situ Fourier Transform Infrared (FTIR) spectroscopy by observing the disappearance of the isocyanate peak (around 2270 cm⁻¹).

-

Upon completion, remove the solvent under reduced pressure.

-

If necessary, purify the resulting solid urea by recrystallization or column chromatography.

Data Presentation:

| Reactant 1 | Reactant 2 | Product | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| This compound | n-Butylamine | N-(3-methoxycarbonylpropyl)-N'-butylurea | DCM | 0 to RT | 2-4 | >95 (Est.) |

Note: Estimated yield based on similar reactions.

Reaction with Alcohols to Form Carbamates

The reaction with alcohols to form carbamates is typically slower than the reaction with amines and often requires a catalyst to proceed at a reasonable rate. Tertiary amines (e.g., triethylamine, DABCO) and organotin compounds (e.g., dibutyltin dilaurate) are common catalysts.

General Reaction:

Experimental Protocol: Synthesis of O-Ethyl N-(3-methoxycarbonylpropyl)carbamate

This protocol is adapted from general procedures for carbamate synthesis from alkyl isocyanates.

Materials:

-

This compound

-

Anhydrous Ethanol

-

Catalyst (e.g., Dibutyltin dilaurate (DBTDL) or 1,4-Diazabicyclo[2.2.2]octane (DABCO))

-

Anhydrous solvent (e.g., Toluene or THF)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and anhydrous ethanol (1.1 eq) in the anhydrous solvent.

-

Add a catalytic amount of DBTDL (e.g., 0.1-1 mol%).

-

Heat the reaction mixture to 50-70 °C and stir for 4-8 hours.

-

Monitor the reaction progress by TLC or in-situ FTIR spectroscopy.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude carbamate by column chromatography or distillation under reduced pressure.

Data Presentation:

| Reactant 1 | Reactant 2 | Catalyst | Product | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| This compound | Ethanol | DBTDL | O-Ethyl N-(3-methoxycarbonylpropyl)carbamate | Toluene | 50-70 | 4-8 | >90 (Est.) |

Note: Estimated yield based on similar reactions.

Reaction with Water (Hydrolysis)

Isocyanates react with water to form an unstable carbamic acid intermediate, which then decomposes to an amine and carbon dioxide. The newly formed amine can then react with another molecule of the isocyanate to form a urea. This reaction is often a competing side reaction when working with isocyanates in the presence of moisture.

General Reaction:

-

CH₃OC(O)CH₂CH₂NCO + H₂O → [CH₃OC(O)CH₂CH₂NHCOOH] (unstable carbamic acid)

-

[CH₃OC(O)CH₂CH₂NHCOOH] → CH₃OC(O)CH₂CH₂NH₂ + CO₂

-

CH₃OC(O)CH₂CH₂NCO + CH₃OC(O)CH₂CH₂NH₂ → (CH₃OC(O)CH₂CH₂NH)₂CO (disubstituted urea)

Due to the formation of gaseous CO₂, this reaction can cause foaming if not controlled. Rigorous exclusion of moisture is therefore critical in most applications of this compound where the formation of ureas is not the desired outcome.

Analytical Methods for Reaction Monitoring

Several analytical techniques can be employed to monitor the progress of reactions involving this compound.

-

Fourier Transform Infrared (FTIR) Spectroscopy: This is a powerful technique for real-time, in-situ monitoring of isocyanate reactions. The strong and sharp absorption band of the isocyanate group (-N=C=O) appears around 2270 cm⁻¹. The disappearance of this peak provides a direct measure of isocyanate consumption.[1]

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the starting materials, products, and any byproducts. For analysis, the isocyanate is often derivatized to a stable urea or urethane, which can then be separated and detected by UV or other detectors.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation of the final products and can also be used to monitor reaction kinetics by following the disappearance of reactant signals and the appearance of product signals over time.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key reaction pathways and a general experimental workflow for the reaction of this compound with nucleophiles.

Caption: Reaction pathways of this compound with nucleophiles.

Caption: General experimental workflow for isocyanate reactions.

Conclusion

This compound is a reactive and versatile building block for organic synthesis. Its isocyanate group readily undergoes nucleophilic attack by amines, alcohols, and water to form stable urea and carbamate linkages, or to hydrolyze. The reactivity can be modulated by the choice of nucleophile, reaction conditions, and the use of catalysts. The experimental protocols and analytical methods described in this guide provide a framework for researchers and drug development professionals to effectively utilize this compound in the synthesis of novel molecules with potential applications in medicine and materials science. Careful control of reaction conditions, particularly the exclusion of moisture, is essential for achieving desired outcomes.

References

Methodological & Application

Synthesis of Novel Urea Derivatives Using Methyl 3-Isocyanatopropanoate: Application Notes and Protocols for Researchers

For Immediate Release

Introduction

Urea derivatives are a cornerstone in modern drug discovery and medicinal chemistry, valued for their ability to form stable hydrogen bonds with biological targets.[1] This diverse class of compounds has demonstrated a broad spectrum of therapeutic potential, including anticancer, antimicrobial, and enzyme inhibitory activities. This document provides detailed application notes and protocols for the synthesis of novel urea derivatives utilizing Methyl 3-isocyanatopropanoate as a key reagent. These guidelines are intended for researchers, scientists, and professionals in the field of drug development.

This compound is a versatile building block that allows for the introduction of a flexible propionate moiety into the urea scaffold. This feature can be exploited to modulate the pharmacokinetic and pharmacodynamic properties of the resulting compounds. The straightforward reaction of isocyanates with primary and secondary amines provides a reliable and efficient method for the synthesis of a diverse library of urea derivatives.

General Reaction Scheme

The synthesis of urea derivatives from this compound proceeds via a nucleophilic addition of an amine to the isocyanate group. The reaction is typically high-yielding and can be performed under mild conditions.

Caption: General reaction for the synthesis of urea derivatives.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Aryl Urea Derivatives

This protocol describes the synthesis of N-aryl urea derivatives by reacting this compound with various substituted anilines.

Materials:

-

This compound

-

Substituted aniline (e.g., 4-chloroaniline, 4-methoxyaniline)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Nitrogen or Argon atmosphere setup

Procedure:

-

In a clean, dry round-bottom flask, dissolve the substituted aniline (1.0 eq) in anhydrous DCM or THF.

-

Place the flask under an inert atmosphere (Nitrogen or Argon).

-

To the stirred solution, add this compound (1.05 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Protocol 2: Synthesis of N-Alkyl Urea Derivatives

This protocol outlines the synthesis of N-alkyl urea derivatives using primary or secondary aliphatic amines.

Materials:

-

This compound

-

Aliphatic amine (e.g., benzylamine, piperidine)

-

Anhydrous acetonitrile or ethyl acetate

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve the aliphatic amine (1.0 eq) in anhydrous acetonitrile or ethyl acetate.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add this compound (1.0 eq) to the cooled, stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

The resulting residue can be purified by flash chromatography on silica gel to yield the pure N-alkyl urea derivative.

Data Presentation

The following tables summarize representative data for the synthesis of urea derivatives using this compound.

Table 1: Synthesis of N-Aryl Urea Derivatives

| Entry | Amine | Solvent | Time (h) | Yield (%) |

| 1 | Aniline | DCM | 2 | 95 |

| 2 | 4-Chloroaniline | THF | 3 | 92 |

| 3 | 4-Methoxyaniline | DCM | 2.5 | 96 |

| 4 | 3-Trifluoromethylaniline | THF | 4 | 88 |

Table 2: Synthesis of N-Alkyl Urea Derivatives

| Entry | Amine | Solvent | Time (h) | Yield (%) |

| 1 | Benzylamine | Acetonitrile | 1 | 98 |

| 2 | Cyclohexylamine | Ethyl Acetate | 1.5 | 94 |

| 3 | Piperidine | Acetonitrile | 2 | 90 |

| 4 | Morpholine | Ethyl Acetate | 2 | 91 |

Applications in Drug Discovery

Urea derivatives synthesized from this compound are promising candidates for various therapeutic applications. The presence of the methyl propanoate group offers a site for further chemical modification, such as hydrolysis to the corresponding carboxylic acid, which can improve solubility and provide an additional point of interaction with biological targets.

Antimicrobial Activity

Several studies have highlighted the potential of urea derivatives as antimicrobial agents. The synthesized compounds can be screened against a panel of pathogenic bacteria and fungi to determine their minimum inhibitory concentrations (MICs).

Anticancer Activity

The urea motif is a common feature in many approved anticancer drugs that function as kinase inhibitors.[2] Derivatives of this compound can be evaluated for their antiproliferative activity against various cancer cell lines.

Enzyme Inhibition

The ability of the urea functionality to act as a hydrogen bond donor and acceptor makes these derivatives attractive candidates for enzyme inhibitors. For example, they can be tested for their inhibitory activity against enzymes such as urease, which is implicated in pathologies like peptic ulcers and kidney stone formation.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow and a representative signaling pathway that can be targeted by the synthesized urea derivatives.

Caption: Experimental workflow for synthesis and screening.

Caption: Simplified Raf/MEK/ERK signaling pathway.

References

Application Note: Surface Modification of Polymers Using Methyl 3-isocyanatopropanoate

Introduction

The functionalization of polymer surfaces is a critical step in the development of advanced materials for a wide range of applications, including biomedical devices, sensors, and drug delivery systems. Surface properties such as wettability, biocompatibility, and chemical reactivity dictate the interaction of the material with its environment. This application note describes a method for the covalent modification of polymer surfaces using methyl 3-isocyanatopropanoate.

This compound is a heterobifunctional molecule containing a highly reactive isocyanate group (-NCO) and a methyl ester group. The isocyanate group can form a stable urethane (carbamate) linkage with hydroxyl (-OH) or amine (-NH2) groups present on a polymer surface. This reaction provides a robust method for introducing new functionalities, in this case, a methyl ester group, which can alter the surface properties or serve as a handle for further chemical transformations. This protocol is particularly relevant for researchers in materials science, bioengineering, and drug development seeking to tailor the surface chemistry of polymers.

Reaction Principle

The core of this surface modification technique is the reaction between the isocyanate group of this compound and surface-exposed hydroxyl groups on a polymer substrate. This reaction, often catalyzed by a tin compound or a tertiary amine, results in the formation of a covalent urethane bond, effectively grafting the methyl propanoate moiety onto the surface. The reaction is typically carried out in an anhydrous organic solvent to prevent the unwanted reaction of the isocyanate with water.

Materials and Methods

Materials

-

Polymer substrate with surface hydroxyl groups (e.g., plasma-treated polystyrene, polyvinyl alcohol film, or a custom polymer synthesized with a hydroxyl-containing monomer)

-

This compound (CAS 50835-77-3)

-

Anhydrous toluene (or other suitable anhydrous solvent such as THF or DMF)

-

Dibutyltin dilaurate (DBTDL) catalyst (or a suitable tertiary amine catalyst like triethylamine)

-

High-purity nitrogen gas

-

Acetone (reagent grade)

-

Ethanol (reagent grade)

-

Deionized water

Equipment

-

Glass reaction vessel with a stirrer

-

Schlenk line or glove box for maintaining an inert atmosphere

-

Syringes and needles

-

Ultrasonic bath

-

Oven for drying glassware

-

Contact angle goniometer

-

X-ray Photoelectron Spectrometer (XPS)

-

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectrometer

Experimental Protocols

Protocol 1: Pre-treatment of Polymer Substrate

-

Clean the polymer substrate by sonicating in acetone for 15 minutes, followed by ethanol for 15 minutes, and finally deionized water for 15 minutes.

-

Dry the substrate under a stream of nitrogen and then in a vacuum oven at 50 °C for at least 2 hours to remove any residual moisture.

-

If the polymer does not inherently possess surface hydroxyl groups (e.g., polystyrene), it may be necessary to introduce them via a pre-treatment step such as oxygen plasma treatment.

Protocol 2: Surface Modification with this compound

-

Place the dry, pre-treated polymer substrate into a clean, dry glass reaction vessel.

-

Seal the vessel and purge with high-purity nitrogen for at least 30 minutes to create an inert atmosphere.

-

Under a positive pressure of nitrogen, add anhydrous toluene to the vessel to completely submerge the substrate.

-

Add this compound to the solvent to a final concentration of 0.1 M.

-

Add the DBTDL catalyst to the reaction mixture (a typical concentration is 0.1-0.5 mol% with respect to the isocyanate).

-

Stir the reaction mixture at room temperature for 4-12 hours. The reaction time may need to be optimized depending on the substrate and desired grafting density.

-

After the reaction period, stop the stirring and remove the substrate from the reaction vessel.

-

Rinse the modified substrate thoroughly with fresh anhydrous toluene to remove any unreacted reagents.

-

Sonicate the substrate in acetone for 10 minutes to remove any non-covalently bound species.

-

Dry the modified substrate under a stream of nitrogen and store in a desiccator until characterization.

Characterization

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

ATR-FTIR is used to confirm the formation of the urethane linkage.

-

Procedure:

-

Acquire a background spectrum of the clean ATR crystal.

-